4-Ethyl-2-methyloxazole

Description

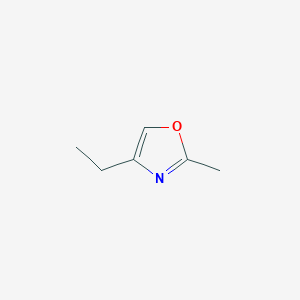

Structure

3D Structure

Properties

CAS No. |

53833-20-8 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

4-ethyl-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C6H9NO/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3 |

InChI Key |

FLRAVPRRUDBVKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC(=N1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Ethyl 2 Methyloxazole and Substituted Oxazoles

Conventional Synthetic Routes to Oxazole (B20620) Derivatives

The traditional syntheses of oxazoles are characterized by their reliability and broad applicability. These routes generally build the heterocyclic ring from acyclic precursors through intramolecular cyclization, often followed by an elimination step to achieve the aromatic oxazole core. The choice of synthetic strategy is dictated by the desired substitution pattern on the final oxazole product.

Cyclodehydration reactions are a major class of transformations used to form the oxazole ring. These methods involve the intramolecular removal of a water molecule from a suitable precursor to induce cyclization and subsequent aromatization.

The Robinson-Gabriel synthesis is a powerful and widely used method for preparing oxazoles, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.com The core of this reaction is the acid-catalyzed cyclodehydration of a 2-acylamino-ketone precursor. wikipedia.org The process involves the intramolecular cyclization of the enol form of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. researchgate.net

The reaction is typically promoted by strong dehydrating agents. While early examples utilized reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), these often resulted in low yields. researchgate.net The use of concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) has been shown to improve yields significantly. researchgate.net A notable modification involves the use of trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent, particularly in solid-phase synthesis applications. wikipedia.org

For the specific synthesis of 4-Ethyl-2-methyloxazole, the required precursor would be N-(1-oxobutan-2-yl)acetamide. The general approach is summarized in the table below.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Acylamino-ketone | Dehydrating Agent (e.g., H₂SO₄, PPA) | Substituted Oxazole | Cyclodehydration |

| N-(1-oxobutan-2-yl)acetamide | H₂SO₄ | This compound | Robinson-Gabriel Synthesis |

This table illustrates the general Robinson-Gabriel synthesis and a specific application for this compound.

Recent advancements have expanded the scope of this reaction, including one-pot procedures that combine a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration to produce highly substituted oxazoles from oxazolone (B7731731) templates. researchgate.netnih.govidexlab.com

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) in an ethereal solvent. wikipedia.orgekb.eg

The mechanism begins with the reaction of HCl with the cyanohydrin to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. wikipedia.org Subsequent tautomerization and elimination of HCl yield the final 2,5-disubstituted oxazole product. wikipedia.org While the classical Fischer synthesis is primarily used for aromatic aldehydes and cyanohydrins to produce diaryloxazoles, there have been instances where aliphatic starting materials have been employed. wikipedia.org

To adapt this method for a 2,4-disubstituted oxazole like this compound, one would theoretically need to start with precursors that lead to the desired substitution pattern, although this is not the typical application of the Fischer synthesis. A hypothetical pathway might involve a modified substrate, but the classical route is optimized for 2,5-substitution.

| Starting Materials | Reagent | Primary Product Type | Reaction Type |

| Aldehyde Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted Oxazole | Dehydration/Condensation |

| Benzaldehyde cyanohydrin, Benzaldehyde | Anhydrous HCl | 2,5-Diphenyloxazole (B146863) | Fischer Oxazole Synthesis |

This table outlines the general Fischer oxazole synthesis.

Condensation reactions provide another major avenue to the oxazole nucleus. These methods typically involve the reaction of two different components that together contain all the necessary atoms for the oxazole ring, with the elimination of a small molecule like water or alcohol.

The Bredereck reaction offers a straightforward and efficient route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, most commonly formamide (B127407). ijpsonline.com This method is particularly well-suited for synthesizing compounds with the substitution pattern of this compound.

In a typical procedure, an α-haloketone is heated with formamide or another primary amide. The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. To synthesize this compound, the starting materials would be 1-chloro-2-butanone (an α-haloketone) and acetamide. An improvement on this method utilizes α-hydroxyketones as starting materials, offering a cleaner and more economical process. ijpsonline.com

| Starting Materials | Product | Reaction Type |

| α-Haloketone, Amide | Substituted Oxazole | Condensation |

| 1-Chloro-2-butanone, Acetamide | This compound | Bredereck Reaction |

This table shows the general Bredereck reaction and its application for the synthesis of this compound.

The Erlenmeyer-Plöchl synthesis, discovered in 1893, is a classic method for preparing oxazol-5(4H)-ones, also known as azlactones. wikipedia.orgchemeurope.com These intermediates are valuable precursors for the synthesis of amino acids, peptides, and various other heterocyclic compounds. wikipedia.orgmodernscientificpress.com The reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297). wikipedia.orgsci-hub.se

The process begins with the cyclization of the N-acylglycine to form a 2-substituted oxazol-5(4H)-one. This intermediate contains an active methylene (B1212753) group at the C4 position, which then undergoes a Perkin-type condensation with the aldehyde to yield a 4-alkylidene or 4-arylidene-5-oxazolone. modernscientificpress.comsci-hub.se

While this reaction directly produces oxazolones rather than fully aromatic oxazoles, these azlactones can be converted into various substituted oxazoles through subsequent chemical transformations. The versatility of the Erlenmeyer-Plöchl synthesis lies in the wide variety of aldehydes and N-acylglycines that can be used, allowing for diverse substitution patterns in the resulting azlactone products. researchgate.netwikipedia.org

| Starting Materials | Reagents | Intermediate Product | Reaction Type |

| N-Acylglycine, Aldehyde | Acetic Anhydride, Sodium Acetate | 4-Alkylidene/Arylidene-5-oxazolone | Condensation/Cyclodehydration |

| Hippuric Acid, Benzaldehyde | Acetic Anhydride, Sodium Acetate | (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one | Erlenmeyer-Plöchl Synthesis |

This table describes the general Erlenmeyer-Plöchl synthesis for azlactones.

Condensation Reactions

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has moved towards more efficient, atom-economical, and selective methods. For oxazole synthesis, this has translated into the widespread adoption of transition metal-catalyzed reactions and the adaptation of classic named reactions for broader substrate scopes and milder conditions.

Transition Metal-Catalyzed Oxazole Synthesis

The use of transition metals like palladium, copper, rhodium, and gold has revolutionized the construction of complex heterocyclic systems. researchgate.netcore.ac.uk These metals facilitate bond formations that are otherwise difficult to achieve, often with high degrees of chemo- and regioselectivity.

Palladium catalysis offers a powerful toolkit for both the de novo synthesis of the oxazole ring and the post-synthetic functionalization of a pre-formed oxazole core.

One advanced strategy involves the direct C-H activation of arenes followed by a cascade reaction with nitriles to assemble 2,4,5-trisubstituted oxazoles. rsc.org This approach is highly atom-economical and can generate complex oxazoles from simple, readily available starting materials under redox-neutral conditions. rsc.orgnih.gov For instance, a Pd(II)-catalyzed sp² C-H activation pathway allows for the one-step synthesis of oxazole derivatives from simple amides and ketones, proceeding through sequential C-N and C-O bond formations. acs.orgorganic-chemistry.org

Alternatively, the Suzuki-Miyaura cross-coupling reaction is a premier method for functionalizing halo- or triflyloxy-substituted oxazoles. acs.orgnih.govignited.in This reaction allows for the introduction of various aryl and heteroaryl groups at specific positions on the oxazole ring. acs.orgmanchester.ac.uk Microwave-assisted Suzuki coupling of 2-aryl-4-trifloyloxazoles or 4-aryl-2-chlorooxazoles with a range of boronic acids has been shown to produce highly substituted oxazoles in excellent yields. acs.orgnih.gov The choice of palladium catalyst and ligands can be crucial for controlling regioselectivity, for example, in the direct arylation of the C2 or C5 positions of the oxazole ring. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis & Functionalization

| Catalyst System | Reactants | Product Type | Key Feature | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | 2-Aryl-4-trifloyloxazole + Arylboronic acid | 2,4-Disubstituted oxazole | Microwave-assisted Suzuki coupling | 94% |

| Pd(OAc)₂ / CuBr₂ | Benzamide + Ketone | Trisubstituted oxazole | sp² C-H activation, sequential C-N/C-O cyclization | Up to 86% |

| Pd(OAc)₂ | Simple arene + Functionalized aliphatic nitrile | 2,4,5-Trisubstituted oxazole | C-H activation/carbopalladation/annulation cascade | Good to high |

Data compiled from multiple sources. rsc.orgorganic-chemistry.orgacs.org

Copper catalysts are cost-effective and highly efficient for mediating cyclization reactions to form oxazoles. These methods often involve oxidative C-H/O-H or C-H/N-H bond formations. A notable approach is the copper-catalyzed oxidative cyclization of glycine (B1666218) derivatives to form 2-substituted benzoxazoles. rsc.org Other strategies include the tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites, though this leads to thiazin-yl phosphonates, the principles of copper-mediated cyclization are similar. researchgate.net

Ligand-free copper-catalyzed methods have also been developed for the synthesis of related benzimidazoles from o-bromoarylamines and nitriles, showcasing the potential for simplified, environmentally friendly protocols that could be adapted for oxazole synthesis. nih.gov Copper-mediated [3+2] oxidative cyclization of oxime acetates provides another route to thiazoles, which shares mechanistic parallels with potential oxazole syntheses. rsc.org

Table 2: Overview of Copper-Catalyzed Cyclization Strategies

| Copper Catalyst | Starting Materials | Product Type | Reaction Type |

|---|---|---|---|

| Cu(I) salts (e.g., CuBr) | o-Bromoarylamine + Nitrile | Benzimidazole (analogue) | Ligand-free cyclization |

| Copper(II) salts | Glycine derivative | 2-Substituted benzoxazole | Oxidative C-H/O-H cross-coupling |

| Copper catalyst | Oxime acetate + Sodium thiocyanate | 2-Aminothiazole (analogue) | [3+2] Oxidative cyclization |

Data compiled from multiple sources. rsc.orgnih.govrsc.org

Rhodium catalysts are particularly effective in reactions involving carbenoid intermediates, which provides unique pathways to highly functionalized oxazoles. The rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes is an efficient method for producing 2,5-diaryloxazoles. rsc.org This reaction proceeds through a Rh(II)-azavinylcarbene intermediate. rsc.org

A significant advantage of rhodium catalysis is the ability to control regioselectivity by simply changing the catalyst. For example, the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides can yield either 2-aryloxazole-4-carboxylates or 2-aryloxazole-5-carboxylates depending on the rhodium catalyst used (e.g., dirhodium tetraacetate vs. dirhodium tetrakis(heptafluorobutyramide)). rsc.orgnih.govnih.gov This catalyst-dependent control is a powerful tool for directing the synthesis towards a specific isomer. nih.gov Furthermore, Rh(III)-catalyzed C-H bond functionalization offers a pathway for constructing complex heterocyclic systems, such as indazoles, from azobenzenes and aldehydes, a strategy with principles applicable to oxazole synthesis. acs.org

Gold catalysts, known for their high affinity for alkynes (π-acid catalysis), enable a range of regioselective transformations to produce polysubstituted oxazoles under mild conditions. d-nb.info A common strategy involves the gold-catalyzed generation of α-oxo gold carbene intermediates from alkynes, which are then trapped by nitriles to form the oxazole ring. d-nb.inforesearchgate.net This approach avoids the use of hazardous α-diazo ketones by using stable and readily available alkynes. organic-chemistry.org

One such method is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (like 8-methylquinoline (B175542) N-oxide), which is highly efficient for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org Another powerful technique is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which yields fully-substituted oxazoles. nih.gov The regioselectivity in these reactions is often controlled by the electronic properties of the substrates and the nature of the gold catalyst. d-nb.infonih.gov

Table 3: Gold-Catalyzed Methods for Oxazole Synthesis

| Gold Catalyst | Substrates | Product | Key Strategy |

|---|---|---|---|

| BrettPhosAuNTf₂ | Terminal alkyne + Nitrile + N-Oxide | 2,5-Disubstituted oxazole | [2+2+1] Annulation via gold carbene |

| Au(I) complex | Alkynyl triazene (B1217601) + 1,2,4-Dioxazole | Fully-substituted oxazole | Regioselective [3+2] cycloaddition |

| Au(I) complex | α-Alkynylamide + Nitrile + N-Oxide | 2,4,5-Trisubstituted oxazole | Acid-assisted regioselective cyclization |

Data compiled from multiple sources. d-nb.infoorganic-chemistry.orgnih.gov

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis, first reported in 1972, is a classic and highly reliable method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org The reaction mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde carbonyl, and subsequent 5-endo-dig cyclization. wikipedia.org Elimination of the tosyl group from the resulting oxazoline (B21484) intermediate yields the aromatic oxazole. nih.govwikipedia.org

While the original protocol is robust, modern adaptations have expanded its scope and applicability, particularly for creating more complex substitution patterns like the 4,5-disubstituted oxazoles relevant to a this compound framework. Key developments include:

One-Pot Synthesis: An improved one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide allows for the direct formation of 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org

Green Solvents: The use of ionic liquids (e.g., [bmim]Br) as the reaction solvent has been shown to be highly effective. organic-chemistry.org These solvents are non-volatile, thermally stable, and can be recycled multiple times without a significant loss in product yield, making the process more environmentally friendly. organic-chemistry.org

Flow Chemistry: The synthesis of 4,5-disubstituted oxazoles has been successfully automated using a continuous flow reactor. durham.ac.uk This approach allows for rapid optimization, improved safety, and scalable on-demand production of oxazole building blocks. durham.ac.uk

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the reaction, leading to high yields of 5-aryl-oxazoles in a shorter time frame. mdpi.com

Table 4: Adaptations of the Van Leusen Oxazole Synthesis

| Method | Key Feature | Reactants | Product | Benefit |

|---|---|---|---|---|

| One-Pot Reaction | Use of ionic liquid solvent | Aldehyde + TosMIC + Aliphatic Halide | 4,5-Disubstituted oxazole | High yield, recyclable solvent |

| Continuous Flow | Automated meso-fluidic reactor | α-Keto ester + Isocyanide | 4,5-Disubstituted oxazole | Scalability, rapid synthesis |

| Microwave-Assisted | Use of microwave irradiation | Aldehyde + TosMIC | 5-Aryl-oxazole | High efficiency, reduced time |

Data compiled from multiple sources. mdpi.comorganic-chemistry.orgdurham.ac.uk

Tosylmethyl Isocyanide (TosMIC) mediated routes

A cornerstone in the synthesis of oxazoles is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method provides a powerful and versatile route to 5-substituted oxazoles from aldehydes. The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 5-membered ring. Subsequent elimination of the tosyl group leads to the formation of the oxazole ring.

The mechanism involves the initial deprotonation of the acidic methylene protons of TosMIC, facilitated by the electron-withdrawing sulfone and isocyanide groups. The resulting anion adds to an aldehyde, followed by an intramolecular cyclization to form an oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid to yield the oxazole. This reaction is known for its mild conditions and broad substrate scope. While the classical Van Leusen synthesis yields 5-substituted oxazoles, modifications have been developed to access other substitution patterns. For instance, the use of α-substituted TosMIC reagents can lead to the formation of 4,5-disubstituted oxazoles.

| Reagent | Substrate | Product | Key Features |

| Tosylmethyl isocyanide (TosMIC) | Aldehydes | 5-substituted oxazoles | Mild conditions, versatile for various aldehydes. |

| α-substituted TosMIC | Aldehydes | 4,5-disubstituted oxazoles | Allows for substitution at the C4 position. |

Green Chemistry Approaches to Oxazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles have been applied to oxazole synthesis to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. In the context of oxazole synthesis, microwave-assisted methods have been successfully employed to accelerate classical reactions. For example, the Van Leusen oxazole synthesis can be significantly expedited under microwave irradiation. This technique has been utilized for the synthesis of various substituted oxazoles, including those with aryl and heterocyclic substituents. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster and cleaner reactions.

A study by Rashamuse et al. in 2020 reported a microwave-assisted Van Leusen synthesis for a series of 5-aryl-1,3-oxazoles with high efficiency and a broad substrate scope. This highlights the potential of microwave assistance in streamlining the synthesis of oxazole derivatives.

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, which can accelerate reaction rates. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. For instance, ultrasound can promote the condensation and cyclization steps in oxazole synthesis, often leading to higher yields and shorter reaction times compared to silent (non-irradiated) conditions. The use of ultrasound offers a green alternative by reducing the need for harsh reagents and high temperatures.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, or the use of environmentally benign solvents like water or ionic liquids, have been explored for oxazole synthesis. Solvent-free methods not only reduce environmental impact but can also simplify work-up procedures and, in some cases, enhance reaction rates.

Ionic liquids, with their low vapor pressure, thermal stability, and tunable properties, have been investigated as alternative reaction media for the Van Leusen oxazole synthesis. Research has shown that ionic liquids can be effectively used and recycled in the synthesis of 4,5-disubstituted oxazoles, offering a greener alternative to traditional organic solvents.

| Green Chemistry Approach | Advantages | Example Application |

| Microwave-Assisted Reactions | Reduced reaction times, increased yields, higher purity. | Accelerated Van Leusen synthesis of 5-aryl-1,3-oxazoles. |

| Ultrasound-Promoted Syntheses | Shorter reaction times, improved yields, milder conditions. | Promotion of cyclization reactions in oxazole formation. |

| Solvent-Free & Alternative Media | Reduced environmental impact, simplified work-up, potential for catalyst recycling. | Van Leusen synthesis of 4,5-disubstituted oxazoles in recyclable ionic liquids. |

Cycloisomerization Reactions for Polysubstituted Oxazoles

Cycloisomerization reactions provide an atom-economical and efficient pathway to polysubstituted oxazoles. These reactions typically involve the intramolecular cyclization of functionalized precursors, such as propargyl amides. Various catalysts, including transition metals like gold, copper, and palladium, as well as Brønsted and Lewis acids, have been employed to facilitate these transformations.

For example, the cycloisomerization of N-propargylamides can be catalyzed by metal complexes to yield 2,5-disubstituted oxazoles. This method is attractive due to the ready availability of the starting materials and the high degree of substitution that can be achieved in a single step. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, allowing for the synthesis of a diverse range of oxazole derivatives. A silica (B1680970) gel-supported cycloisomerization of propargylic amides has been reported as a versatile method for producing polysubstituted oxazoles under mild conditions and with high efficiency. mdpi.com

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of specifically substituted oxazoles, such as this compound analogues, with control over regiochemistry and stereochemistry is a significant challenge in synthetic chemistry.

Regioselective Synthesis: Achieving the desired 4-ethyl-2-methyl substitution pattern requires careful selection of starting materials and reaction conditions. One strategy involves the "halogen dance" reaction, where a base-induced migration of a halogen atom on the oxazole ring can be used to prepare precursors for regiocontrolled synthesis. wikipedia.org For example, a 5-bromooxazole (B1343016) can be isomerized to a 4-bromooxazole, which can then be further functionalized at the 4-position. wikipedia.org Palladium-catalyzed cross-coupling reactions are also powerful tools for the regioselective introduction of substituents onto the oxazole ring. rsc.org For instance, direct arylation of 4-substituted oxazoles can be achieved with high regioselectivity. rsc.org

Stereoselective Synthesis: The introduction of a chiral center at the C4 position of the oxazole ring, particularly with an ethyl group, necessitates the use of asymmetric synthesis techniques. A common strategy involves the use of chiral auxiliaries. wikipedia.orgnih.govsigmaaldrich.com Chiral oxazolidinones, popularized by Evans, are widely used auxiliaries that can direct the stereochemical outcome of alkylation reactions. wikipedia.org For the synthesis of chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the ethyl group at the C4 position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another approach is to start from a chiral precursor, such as a chiral amino alcohol. nih.gov Chiral amino alcohols can be used to synthesize chiral oxazolines, which are precursors to oxazoles. nih.gov The stereocenter from the amino alcohol is transferred to the oxazoline ring. Subsequent oxidation of the chiral 4-ethyl-2-methyl-4,5-dihydrooxazole would then yield the desired chiral this compound analogue. The synthesis of chiral 4-substituted oxazolidin-2-ones from readily available amino acids provides a pathway to such chiral precursors. nih.gov

| Synthetic Challenge | Strategy | Key Concepts |

| Regioselectivity | Halogen Dance Reaction | Base-induced halogen migration on the oxazole ring. |

| Palladium-Catalyzed Cross-Coupling | Site-specific introduction of substituents. | |

| Stereoselectivity | Chiral Auxiliaries (e.g., Oxazolidinones) | Diastereoselective alkylation followed by auxiliary removal. |

| Chiral Precursors (e.g., Amino Alcohols) | Synthesis of chiral oxazolines and subsequent oxidation. |

Control over Substitution Patterns

The precise control over the placement of substituents on the oxazole ring is a critical aspect of synthetic organic chemistry, enabling the targeted synthesis of molecules with specific properties. Various methodologies have been developed to achieve regioselective synthesis of substituted oxazoles, including 2,4-, 2,5-, 4,5-, and 2,4,5-substituted patterns. These methods often rely on the careful choice of starting materials and reaction conditions.

One powerful strategy for achieving specific substitution patterns is the "halogen dance" isomerization. This method has been shown to be an effective pathway for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles. nih.govresearchgate.net The process involves a base-catalyzed halogen exchange, for instance, the isomerization of 5-bromo-2-phenylthio-1,3-oxazole to the more stable 4-bromo derivative. researchgate.net This migration allows for subsequent functionalization at different positions on the oxazole ring. The reaction conditions, such as the base used and the presence of additives, can influence the outcome of the isomerization and subsequent electrophilic trapping. nih.govresearchgate.net

A variety of other synthetic methods provide access to different substitution patterns. For example, 2,5-disubstituted oxazoles can be synthesized through an iodine-catalyzed tandem oxidative cyclization using a wide range of commercially available aromatic aldehydes. organic-chemistry.org Similarly, the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene, mediated by cesium carbonate, yields 2-aryl-5-alkyl-substituted oxazoles. organic-chemistry.org For 4,5-disubstituted oxazoles, an improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids has proven effective. organic-chemistry.orgijpsonline.com

Recent advances have also focused on metal-free and environmentally benign processes. A novel strategy for the synthesis of substituted oxazoles involves the metal-free cleavage of a C–O bond of an ester using amines. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation and accommodates a broad range of functional groups on both benzylamines and aliphatic amines. rsc.org Furthermore, visible-light photocatalysis has been employed for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature. organic-chemistry.org

The table below summarizes various synthetic methodologies for achieving control over substitution patterns in oxazole synthesis.

| Substitution Pattern | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted | Halogen Dance Isomerization | LDA, HMPA, ZnBr₂ | nih.govresearchgate.net |

| 2,5-Disubstituted | Iodine-catalyzed Tandem Oxidative Cyclization | Iodine | organic-chemistry.org |

| 2-Aryl-5-alkyl-substituted | Reaction of Primary Amides with 2,3-dibromopropene | Cs₂CO₃ | organic-chemistry.org |

| 4,5-Disubstituted | One-pot van Leusen Synthesis | TosMIC, Ionic Liquids | organic-chemistry.orgijpsonline.com |

| Polysubstituted | Metal-free C–O Bond Cleavage | Amines, Esters | rsc.org |

| Substituted Oxazoles | Visible-light Photocatalysis | α-bromoketones, Benzylamines | organic-chemistry.org |

Chiral Oxazole Synthesis

The synthesis of chiral oxazoles is of significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry. rsc.org Methodologies for preparing enantiomerically enriched oxazoles often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalytic methods.

One approach to synthesizing chiral oxazolines, which are closely related to oxazoles, is through a microwave-assisted protocol. This method utilizes aryl nitriles or cyano-containing compounds and chiral β-amino alcohols as starting materials in the presence of a recoverable heterogeneous catalyst. rsc.org The reaction can be performed in a concentrated solution or under solvent-free conditions, offering a rapid, convenient, and environmentally friendly route to chiral oxazolines with high atom economy and excellent yields. rsc.org

Chiral triazole-oxazoline derivatives have been synthesized and utilized as ligands in asymmetric catalytic reactions. researchgate.net For instance, new (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazolines were prepared from aromatic amines. These chiral ligands, in combination with a palladium catalyst, were used in the Diels-Alder reaction between 3-acryloyl-1,3-oxazolidin-2-one and 2-methyl-1,3-butadiene. researchgate.net

The influence of chirality on the biological activity of complex molecules containing an oxazole ring has also been investigated. In the synthesis of analogues of disorazole C1, a cytotoxic natural product, the absolute configuration of the chiral centers within the molecule was varied. nih.gov This research highlights the importance of stereochemistry in the biological function of oxazole-containing compounds and underscores the need for stereoselective synthetic methods. nih.gov

The development of new synthetic routes to chiral building blocks is crucial for the synthesis of complex chiral oxazoles. For example, the large-scale preparation of 2-methyloxazole-4-carboxaldehyde has been a significant challenge. researchgate.net A method for its preparation in 10-kg batches has been developed, with the key step being the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride. researchgate.net Access to such chiral synthons facilitates the construction of more complex chiral molecules.

The table below provides an overview of selected strategies for chiral oxazole synthesis.

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Microwave-assisted Synthesis of Chiral Oxazolines | Reaction of aryl nitriles and chiral β-amino alcohols. | Rapid, green, high yield, solvent-free option. | rsc.org |

| Chiral Ligands for Asymmetric Catalysis | Synthesis of chiral triazole-oxazoline ligands for use in reactions like the Diels-Alder. | Enables asymmetric induction in catalytic processes. | researchgate.net |

| Stereoselective Synthesis of Complex Molecules | Investigation of the impact of stereochemistry on the biological activity of disorazole C1 analogues. | Demonstrates the importance of controlling chirality for biological function. | nih.gov |

| Synthesis of Chiral Building Blocks | Large-scale preparation of key chiral intermediates like 2-methyloxazole-4-carboxaldehyde. | Provides access to synthons for more complex chiral structures. | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of 4 Ethyl 2 Methyloxazole and Oxazole Derivatives

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is characterized as an electron-deficient aromatic system. This deficiency influences its susceptibility to attack by various reagents and governs the regioselectivity of its reactions. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack while making certain positions susceptible to nucleophilic attack or deprotonation. pharmaguideline.comslideshare.net

Electrophilic and Nucleophilic Substitution Reactions

The oxazole nucleus generally exhibits reluctance towards electrophilic substitution unless activating, electron-releasing groups are present on the ring. pharmaguideline.com Conversely, nucleophilic substitution reactions are rare and often result in ring cleavage rather than direct displacement. slideshare.nettandfonline.com

The reactivity of the carbon atoms within the oxazole ring is not uniform. The positions C2, C4, and C5 display distinct chemical behaviors due to the electronic effects of the adjacent heteroatoms. pharmaguideline.comtandfonline.com

C2 Position: The C2 carbon is the most electron-deficient position in the oxazole ring, making the attached hydrogen the most acidic. pharmaguideline.comtandfonline.com This acidity (pKa ≈ 20) allows for deprotonation by strong bases like n-butyllithium (n-BuLi), forming a 2-lithio-oxazole intermediate. tandfonline.comwikipedia.org This intermediate, however, can be unstable and may exist in equilibrium with a ring-opened isonitrile, which can be trapped. pharmaguideline.comwikipedia.org The C2 position is also the primary site for nucleophilic substitution, especially when a good leaving group is present. tandfonline.comwikipedia.org The order of reactivity for the substitution of halogens is C2 >> C4 > C5. tandfonline.com

C4 Position: The C4 position is less reactive towards electrophiles than the C5 position. pharmaguideline.com However, it can participate in reactions such as direct arylation under specific catalytic conditions. tandfonline.com Oxidation of the oxazole ring can initiate at the C4 position, leading to cleavage of the C4-C5 bond. tandfonline.com

C5 Position: The C5 position is the most reactive site for electrophilic aromatic substitution. tandfonline.comwikipedia.orgcutm.ac.in This preference is attributed to the resonance stabilization of the intermediate sigma complex. Electrophilic attack at C5 is greatly facilitated by the presence of electron-donating groups on the ring. pharmaguideline.com Reactions like bromination with N-bromosuccinimide (NBS) typically occur at this position. slideshare.net

| Position | Relative Reactivity | Common Reactions | Notes |

|---|---|---|---|

| C2 | Most electron-deficient; most acidic proton | Deprotonation/Metallation (e.g., n-BuLi), Nucleophilic Substitution (with leaving group) | 2-lithio species can be unstable and lead to ring-opening. pharmaguideline.comwikipedia.org |

| C4 | Less reactive to electrophiles than C5 | Direct Arylation, Oxidation | Reactivity order for electrophilic attack: C4 > C5 > C2. pharmaguideline.com |

| C5 | Most reactive towards electrophiles | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Requires activating groups for efficient reaction. wikipedia.orgcutm.ac.in |

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity is a key method for the synthesis of substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com The reaction is facilitated when the oxazole ring bears electron-releasing substituents, which enhances its diene character. pharmaguideline.com Conversely, the use of electron-withdrawing groups on the oxazole accentuates its electron-deficient nature, allowing it to react with electron-rich or even simple olefins in inverse-electron-demand Diels-Alder reactions. clockss.org

The initial cycloaddition of an oxazole with a dienophile (like an alkene or alkyne) forms a bicyclic adduct. wikipedia.org In reactions with alkenes, this intermediate can subsequently undergo a retro-Diels-Alder reaction, losing a molecule like water or hydrogen cyanide to aromatize into a pyridine ring. wikipedia.orgclockss.org This strategy has been famously used in the synthesis of vitamin B6 precursors. wikipedia.org

Ring-Opening and Rearrangement Processes

The stability of the oxazole ring is moderate, and it can undergo cleavage or rearrangement under various conditions.

Ring-Opening:

Base-Induced: Deprotonation at the C2 position can lead to an equilibrium with an open-chain isonitrile enolate. wikipedia.orgcutm.ac.in

Nucleophilic Attack: Strong nucleophiles often cause ring cleavage rather than substitution, which can sometimes be followed by recyclization to form other heterocycles like imidazoles. pharmaguideline.com

Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.comslideshare.net Photo-oxidation with singlet oxygen also leads to ring opening via a [4+2] cycloaddition mechanism. researchgate.net

Rearrangement:

Cornforth Rearrangement: This is a characteristic thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

Photochemical Rearrangement: Upon photolysis, oxazoles can rearrange into other isomers. For instance, 2,5-diphenyloxazole (B146863) can be converted to 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com

Functional Group Transformations on 4-Ethyl-2-methyloxazole Substituents

The ethyl and methyl groups attached to the this compound ring possess their own reactivity, which can be influenced by the electronic nature of the heterocyclic core.

Reactions at Ethyl and Methyl Groups

While the oxazole ring itself is electron-deficient, the specific reactivity of its alkyl substituents is a subject of detailed investigation. The protons on the carbon adjacent to the ring (the α-carbon) are expected to be more acidic than those in a simple alkane due to the influence of the aromatic ring.

Reactions of the 2-Methyl Group: The methyl group at the C2 position is particularly activated. The protons of this group can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. nih.gov This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to extend the carbon chain at the C2 position. nih.gov This provides a powerful method for the synthesis of more complex 2-substituted oxazoles. However, electrochemical studies have shown that an alkyl group at the C-2 position is not reduced at a dropping mercury electrode. tandfonline.com

Reactions of the 4-Ethyl Group: The ethyl group at the C4 position is generally less activated than the methyl group at C2. However, deprotonation of the 4-methyl group in related oxazole carboxylic acids has been shown to be possible, allowing for subsequent homologation. rsc.org By analogy, the methylene (B1212753) protons of the 4-ethyl group in this compound could potentially undergo deprotonation with very strong bases or participate in free-radical reactions, such as benzylic-type halogenation, although specific examples for this compound are less common in the literature. In some cases of halogenation on fully substituted oxazole rings, side-chain substitution has been observed as a minor pathway. clockss.org

| Substituent | Position | Type of Reaction | Reagents/Conditions | Expected Product |

|---|---|---|---|---|

| Methyl | C2 | Deprotonation-Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | 2-Alkyl-substituted oxazole |

| Methyl | C2 | Condensation | Aldehydes/Ketones, Base | 2-(Alkenyl)oxazole |

| Ethyl | C4 | Free-Radical Halogenation | NBS, Light/Initiator | 4-(1-Haloethyl)-2-methyloxazole |

Derivatization of Carboxylic Acid Moieties (e.g., this compound-5-carboxylic acid)

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations. In the context of oxazole-containing compounds, such as this compound-5-carboxylic acid, the derivatization of the carboxylic acid moiety is a key strategy for synthesizing analogs with modified physicochemical properties or for linking the oxazole core to other molecular fragments. These derivatization reactions typically involve the activation of the carboxyl group followed by reaction with a suitable nucleophile.

A common and direct method for creating derivatives is through the formation of amides or esters. This process often begins with the in situ activation of the carboxylic acid. nih.gov For instance, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the coupling with amines or alcohols under mild, aqueous conditions. nih.gov Another approach involves the use of a triflylpyridinium reagent, which activates the carboxylic acid by forming a reactive acylpyridinium salt intermediate. This intermediate can then be trapped by various nucleophiles to yield the desired derivative. nih.gov

The carboxylic acid can also be converted to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is a highly electrophilic intermediate that readily reacts with a wide variety of nucleophiles, including alcohols to form esters, amines to form amides, and even serves as a precursor for reduction reactions. For example, the reduction of an analogous thiazole-5-carboxylic acid chloride using catalytic hydrogenation (e.g., with a Pd/BaSO₄ catalyst) has been shown to yield the corresponding aldehyde, 4-methyl-5-formylthiazole. nih.gov This transformation, known as the Rosenmund reduction, is a viable route for converting oxazole carboxylic acids into their aldehyde derivatives, which are themselves valuable synthetic intermediates.

The table below summarizes common derivatization reactions applicable to oxazole carboxylic acids like this compound-5-carboxylic acid.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Oxazole Ester | Increases lipophilicity, can act as a prodrug. |

| Amidation (EDC Coupling) | Amine (R'-NH₂), EDC, (optional HOBt/NHS) | Oxazole Amide | Forms stable, neutral amide bonds for linking to biomolecules or other synthons. nih.gov |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Oxazole Acyl Chloride | Creates a highly reactive intermediate for further synthesis. nih.gov |

| Reduction to Aldehyde (Rosenmund) | H₂, Pd/BaSO₄ (from acyl chloride) | Oxazole Aldehyde | Provides a key building block for further C-C bond formation. nih.gov |

| Reduction to Alcohol | Strong reducing agent (e.g., LiAlH₄) | Oxazole Methanol | Converts the acid to a primary alcohol for different functionalization strategies. |

Reaction Mechanism Elucidation Studies

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions, predicting outcomes with new substrates, and controlling product selectivity. For oxazole synthesis and derivatization, a combination of kinetic studies, computational modeling, and spectroscopic techniques is employed to elucidate reaction pathways. e-bookshelf.de Key areas of investigation include identifying reactive intermediates, determining the rate-limiting step, and understanding the role of catalysts and reagents.

A plausible mechanism for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids involves the initial in situ activation of the acid to form a mixed anhydride (B1165640). nih.gov This is followed by a nucleophilic attack by a base or activating agent, leading to a highly reactive intermediate such as an acylpyridinium salt. This salt then undergoes a reaction with a deprotonated isocyanide species, which cyclizes to form the final oxazole product. nih.gov

In-situ (in the reaction mixture) monitoring techniques are powerful tools for studying reaction mechanisms as they provide real-time data on the concentration of reactants, intermediates, and products. This allows for the direct observation of the reaction progress without the need for quenching and sampling, which can disturb the chemical system.

Spectroscopic methods are particularly well-suited for in-situ monitoring. For instance, Raman spectroscopy has been used to monitor the synthesis of related imidazole (B134444) intermediates, providing insights into the reaction kinetics and the formation of key species. nih.gov Similarly, Fourier-transform infrared (FT-IR) spectroscopy can track changes in vibrational modes corresponding to specific functional groups, such as the disappearance of a carboxylic acid C=O stretch and the appearance of an ester or amide C=O stretch. Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique, allowing for the structural characterization and quantification of species directly in the reaction tube over time.

The table below details several in-situ techniques used in mechanistic studies.

| Technique | Information Obtained | Application in Oxazole Chemistry |

|---|---|---|

| NMR Spectroscopy | Structural information, species concentration, kinetics | Tracking conversion of reactants to products, identifying transient intermediates. |

| FT-IR Spectroscopy | Functional group changes, bonding information | Monitoring the conversion of a carboxylic acid to an ester or amide. |

| Raman Spectroscopy | Vibrational modes, molecular structure | Studying catalyst behavior and intermediate formation in heterocycle synthesis. nih.gov |

| Mass Spectrometry | Mass-to-charge ratio of ions, identification of intermediates | Detecting short-lived intermediates by sampling the reaction mixture directly. |

Isotope labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. e-bookshelf.de In this technique, an atom in a reactant molecule is replaced with one of its stable or radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). The reaction is then carried out, and the position of the isotopic label in the product molecule is determined using analytical methods like mass spectrometry (MS) or NMR spectroscopy.

This method provides unambiguous evidence for bond-forming and bond-breaking steps. For example, in the study of complex, naturally occurring oxazole-containing peptides, ¹⁵N labeling has been instrumental. nih.gov By growing organisms in a ¹⁵N-enriched medium, the nitrogen atoms in the resulting natural products are labeled. Subsequent 2D NMR analysis can then reveal ¹⁵N-¹³C and ¹⁵N-¹H correlations, which helps to definitively piece together the molecular structure and provides insight into the biosynthetic pathway of the oxazole ring formation. nih.gov This same principle is applied to synthetic reactions to validate or disprove proposed mechanisms, confirming which atoms from the starting materials are incorporated into the final structure and where.

The following table highlights common isotopes used in mechanistic studies of organic reactions.

| Isotope | Natural Abundance (%) | Detection Method | Application in Mechanistic Studies |

|---|---|---|---|

| Deuterium (²H or D) | 0.015 | NMR, MS | Studying kinetic isotope effects to identify rate-determining steps. |

| Carbon-13 (¹³C) | 1.1 | NMR, MS | Tracing the carbon backbone from reactants to products. |

| Nitrogen-15 (¹⁵N) | 0.37 | NMR, MS | Determining the source of nitrogen atoms in heterocycle formation. nih.gov |

| Oxygen-18 (¹⁸O) | 0.20 | MS | Elucidating mechanisms of esterification, hydrolysis, and rearrangements. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 4-Ethyl-2-methyloxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for complete structural assignment.

Note: As of the latest literature review, specific experimental NMR data for this compound has not been published. Therefore, the following sections describe the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures.

Proton NMR (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the ethyl group, and the oxazole (B20620) ring.

The anticipated chemical shifts (δ) in a ¹H NMR spectrum would be:

Oxazole Ring Proton (H-5): A singlet in the aromatic region, typically around δ 7.0-8.0 ppm.

Ethyl Group (CH₂): A quartet due to coupling with the adjacent methyl protons, expected in the range of δ 2.5-3.0 ppm.

Ethyl Group (CH₃): A triplet resulting from coupling with the methylene (B1212753) protons, anticipated around δ 1.2-1.5 ppm.

Methyl Group (at C-2): A singlet, as there are no adjacent protons, expected in the region of δ 2.3-2.6 ppm.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Oxazole ring) | ~7.5 | Singlet (s) | N/A |

| -CH₂- (Ethyl group) | ~2.7 | Quartet (q) | ~7.5 |

| -CH₃ (at C-2) | ~2.4 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals would be expected, one for each carbon atom in the molecule.

The expected chemical shifts for the carbon atoms are:

C-2 (Oxazole ring): Typically observed in the range of δ 155-165 ppm.

C-4 (Oxazole ring): Expected around δ 135-145 ppm.

C-5 (Oxazole ring): Anticipated in the region of δ 120-130 ppm.

Methyl Carbon (at C-2): A signal in the aliphatic region, around δ 10-20 ppm.

Ethyl Methylene Carbon (-CH₂-): Expected in the range of δ 20-30 ppm.

Ethyl Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, around δ 10-15 ppm.

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxazole ring) | ~160 |

| C-4 (Oxazole ring) | ~140 |

| C-5 (Oxazole ring) | ~125 |

| -CH₂- (Ethyl group) | ~25 |

| -CH₃ (at C-2) | ~15 |

Advanced 2D NMR Techniques

To confirm the structural assignments made from 1D NMR spectra, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

Correlation Spectroscopy (COSY): A COSY experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their scalar coupling and thus their connectivity within the same functional group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals of the methyl and ethyl groups to their corresponding carbon signals.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₆H₉NO, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to match this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Theoretical Exact Mass for this compound (C₆H₉NO)

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 6 | 72.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | 111.068414 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. In an MS/MS experiment, the molecular ion of this compound would be selected in the first stage of the mass spectrometer and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern provides valuable structural information. For alkyl-substituted oxazoles, fragmentation often involves cleavage of the alkyl substituents and fragmentation of the oxazole ring.

Note: The following fragmentation patterns are based on the analysis of a structurally similar compound, 2,4-dimethyloxazole, as direct experimental data for this compound is not available.

Illustrative MS/MS Fragmentation Data for an Alkyl-Substituted Oxazole

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 111 | 96 | CH₃ | Loss of the methyl group at C-2 |

| 111 | 82 | C₂H₅ | Loss of the ethyl group at C-4 |

| 111 | 68 | CH₃CN | Fragmentation of the oxazole ring |

This analysis of the fragment ions allows for the confirmation of the presence and location of the methyl and ethyl substituents on the oxazole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing oxazole derivatives by identifying their functional groups and analyzing their electronic properties.

Infrared (IR) Spectroscopy provides detailed information about the covalent bonds within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and related structures, IR spectra reveal characteristic absorption bands corresponding to specific functional groups. The analysis of an oxazole derivative, for instance, would involve identifying key vibrational frequencies. nih.gov The core oxazole ring exhibits characteristic vibrations, including C=N stretching, C=C stretching, and the C-O-C (ether) linkage stretching. The presence of alkyl substituents, such as the ethyl and methyl groups in this compound, would be confirmed by C-H stretching and bending vibrations. materialsciencejournal.orgresearchgate.net

Key IR Absorption Regions for Oxazole Derivatives:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretching | Aromatic/Heteroaromatic Ring |

| 2980-2850 | C-H Stretching | Alkyl (Ethyl, Methyl) Groups |

| 1680-1620 | C=N Stretching | Oxazole Ring Imine Group |

| 1590-1450 | C=C Stretching | Oxazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like oxazoles, the most significant absorptions typically arise from π → π* transitions associated with the conjugated system of the ring. The position of the maximum absorbance (λmax) can be influenced by the solvent and the nature of substituents on the oxazole ring. materialsciencejournal.orgresearchgate.net While specific data for this compound is not detailed, the UV-Vis spectrum is expected to show absorptions characteristic of the oxazole core's electronic structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net For complex oxazole-containing molecules, X-ray crystallography confirms the connectivity and stereochemistry unambiguously. researchgate.net

Below is a table of selected bond lengths for a representative substituted oxazole derivative, illustrating the type of precise structural data obtained from X-ray diffraction analysis. researchgate.net

Representative Bond Lengths for a Substituted Oxazole Ring from X-ray Analysis:

| Atomic Bond | Bond Length (Å) |

|---|---|

| O1-C2 | 1.350 |

| C2-N3 | 1.292 |

| N3-C4 | 1.379 |

| C4-C5 | 1.347 |

| O1-C5 | 1.390 |

(Data sourced from a published crystal structure of an oxazole derivative to illustrate typical values). researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For oxazole research, various chromatographic methods are indispensable for isolating compounds, assessing purity, and performing quantitative analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. nih.gov this compound, being a volatile flavor compound, is ideally suited for GC analysis. flavscents.com In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases.

Gas Chromatography-Olfactometry (GC-O) is a specialized application where the effluent from the GC column is split, with one portion going to a conventional detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) and the other to a sniffing port. nih.govpfigueiredo.org This allows a trained human assessor to detect and describe the odor of each compound as it elutes. nih.gov GC-O is critical in the flavor and fragrance industry for identifying key aroma-active compounds in a complex mixture. pfigueiredo.orgresearchgate.net It enables the correlation of a specific chemical structure, like this compound, with its unique sensory perception.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are non-volatile or thermally unstable. nih.gov It is widely used for the purification and purity assessment of synthesized oxazole derivatives. sigmaaldrich.commdpi.com In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). sielc.com

The separation mechanism depends on the nature of the stationary and mobile phases. For oxazoles, reverse-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724). sielc.com Components are separated based on their relative hydrophobicity. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Typical HPLC Parameters for Oxazole Analysis:

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary Phase | Reverse-Phase C6-phenyl or C18 |

| Mobile Phase | Solvent System | Gradient of acetonitrile and phosphate (B84403) buffer nih.govsielc.com |

| Detector | Detection Method | UV-Vis Detector (e.g., at 262 nm) nih.gov |

| Flow Rate | Mobile Phase Speed | 1.0 mL/min |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in synthetic chemistry to monitor the progress of a reaction. libretexts.orgthieme.de It allows chemists to quickly determine if starting materials have been consumed and if the desired product is being formed. rochester.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with an adsorbent like silica (B1680970) gel). The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). The eluent ascends the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and the mobile phase.

To monitor a reaction, three lanes are typically spotted: the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot, corresponding to the product, has appeared. rochester.edu Visualization is often achieved using a UV lamp, as many oxazoles are UV-active. rochester.edu

Computational and Theoretical Chemistry Studies of Oxazole Systems

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. ajchem-a.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. ajchem-a.com

For a compound like 4-Ethyl-2-methyloxazole, MD simulations can be used to understand its behavior in a solution. These simulations can reveal information about solvation shells, the orientation of solvent molecules around the solute, and the nature of intermolecular forces (e.g., hydrogen bonds, van der Waals forces). This is crucial for understanding how the molecule interacts in a real-world chemical or biological environment. ajchem-a.com

Furthermore, MD simulations have been applied to study the excited-state dynamics of the parent oxazole (B20620) molecule. researchgate.net These advanced simulations combine electronic structure calculations with dynamics to model photochemical processes, such as ring-opening, that can occur after the molecule absorbs UV light. researchgate.net Such studies provide insight into the fundamental photochemical pathways and timescales of reactions for this class of molecules. researchgate.net

Computational Approaches to Reaction Mechanism Prediction

The elucidation of reaction mechanisms is a primary objective of computational organic chemistry. nih.gov Theoretical calculations allow researchers to map the potential energy surface (PES) of a reaction, identifying the low-energy paths that connect reactants to products. osu.edu This process involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). osu.edu

Modern computational studies frequently utilize Density Functional Theory (DFT) for its balance of accuracy and computational cost. irjweb.com By applying DFT methods, researchers can model complex chemical transformations, such as cycloadditions, electrophilic substitutions, or ring-opening reactions that the oxazole ring might undergo. For instance, a computational study on the [3+2] cycloaddition reaction involving a related isoxazole (B147169) system used DFT calculations to determine the Gibbs free energies of activation, successfully predicting the regioselectivity of the reaction. mdpi.com The analysis showed that one reaction pathway was kinetically favored over another, demonstrating the predictive power of these methods. mdpi.com

The general workflow for predicting a reaction mechanism computationally involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and any proposed intermediates.

Transition State Searching: Locating the transition state structure that connects two energy minima (e.g., reactant and product). This is a critical step, as the TS structure reveals the geometry of the molecule at the peak of the energy barrier.

Frequency Calculations: These calculations confirm the nature of the stationary points. A minimum has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactant and product.

These computational techniques enable the exploration of various possible mechanisms, the evaluation of activation energies to predict reaction rates, and the analysis of the electronic and geometric changes that occur throughout a chemical reaction. rsc.orgrsc.org

Structure-Reactivity Relationship (SRR) Studies (Chemical Focus)

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural or electronic features with its chemical reactivity. In the context of computational chemistry, this is often achieved by calculating a set of molecular descriptors and observing how they influence the molecule's behavior. Quantitative Structure-Activity Relationship (QSAR) is a related methodology, though it is often applied to biological activity. researchgate.netwisdomlib.orgnih.gov

For oxazole derivatives, DFT calculations are a key tool for generating electronic descriptors that govern reactivity. irjweb.com Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO: Represents the energy of the outermost electrons. A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.

ELUMO: Represents the energy of the lowest energy orbital available to accept electrons. A lower ELUMO value indicates a greater tendency to accept electrons, suggesting higher reactivity towards nucleophiles.

The table below summarizes key quantum chemical descriptors and their implications for reactivity, based on findings from a representative oxazole derivative study. irjweb.com

| Descriptor | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate greater electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher polarizability and greater overall chemical reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences the polarity of bonds and the distribution of electron density. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower hardness value (softness) correlates with higher reactivity. |

These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of oxazole systems like this compound, guiding further experimental investigation and synthesis.

Research Focus on this compound and its Derivatives in Non-Biological Domains

The heterocyclic compound this compound, and the broader class of oxazole derivatives, are subjects of significant research in various non-biological and non-clinical scientific fields. These compounds, characterized by a five-membered ring containing both oxygen and nitrogen, serve as versatile scaffolds in the development of novel materials and agricultural chemicals. Their unique structural and electronic properties have led to extensive investigation into their potential applications, ranging from crop protection to advanced materials science. This article explores the current research applications of this compound and related oxazole derivatives in the realms of agricultural chemistry and materials science.

Emerging Research Directions and Future Perspectives in 4 Ethyl 2 Methyloxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives, including 4-Ethyl-2-methyloxazole, is moving away from classical, often harsh, methods towards more sustainable and efficient "green" chemistry approaches. ijpsonline.comijpsonline.com The goal is to reduce hazardous waste, minimize energy consumption, and improve reaction yields and purity. ijpsonline.comijpsonline.com

Key trends in sustainable synthetic approaches for oxazoles include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times compared to conventional heating methods by enabling rapid and uniform heating of the reactants. ijpsonline.com

Ultrasound-Promoted Reactions: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions than traditional methods. ijpsonline.com

Use of Green Solvents and Catalysts: Researchers are exploring the use of water, ionic liquids, and deep-eutectic solvents as environmentally friendly reaction media. ijpsonline.commdpi.com Furthermore, biocatalysts like natural clays (B1170129) are being employed to promote condensation reactions in a green manner. tandfonline.com

One-Pot Reactions and Multicomponent Reactions (MCRs): These strategies improve process efficiency by combining multiple synthetic steps into a single operation, which reduces the need for intermediate purification steps and minimizes solvent waste. kthmcollege.ac.in For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of trisubstituted oxazoles. tandfonline.com

A comparative look at conventional versus green synthetic approaches highlights the significant advantages of the latter.

| Feature | Conventional Methods (e.g., Robinson-Gabriel) | Green Synthetic Approaches |

| Energy Source | Often requires prolonged high-temperature reflux | Microwave, Ultrasound |

| Solvents | Often uses volatile and toxic organic solvents | Water, Ionic Liquids, Deep-Eutectic Solvents |

| Catalysts | Strong acids (H₂SO₄), dehydrating agents (POCl₃) | Biocatalysts (clays), reusable catalysts |

| Reaction Time | Can be several hours to days | Often minutes to a few hours |

| Waste Generation | Higher due to multi-step processes and solvent use | Lower due to one-pot synthesis and recyclable media |

| Yield & Purity | Variable, can be low with side products | Often higher yields and improved purity |

These modern methodologies are directly applicable to the synthesis of this compound, offering more sustainable and scalable production routes.

Exploration of Undiscovered Reactivity Pathways

While the fundamental reactivity of the oxazole ring is well-established, research continues to uncover novel transformation pathways. The oxazole ring is an electron-deficient azadiene, making it a suitable component for inverse electron demand Diels-Alder reactions. clockss.org This reactivity is a powerful tool for constructing pyridine (B92270) rings, which are prevalent in pharmaceuticals and natural products. wikipedia.org

Future exploration in the reactivity of this compound and related compounds is likely to focus on:

Cycloaddition Reactions: Beyond the classic Diels-Alder reaction, there is potential for exploring other cycloadditions, such as [4+3] and [4+2] reactions with various dienophiles and dienes, to create more complex heterocyclic systems. nih.govnih.govlibretexts.org The specific substitution pattern of this compound influences the electron density of the ring, which in turn affects its reactivity in these transformations.

Metal-Catalyzed Cross-Coupling: While coupling reactions are known, the development of new catalysts could enable previously challenging C-H functionalization at the C5 position, providing a more direct route to substituted oxazoles without the need for pre-functionalized starting materials.

Photochemical Rearrangements: The interaction of oxazoles with light can lead to interesting molecular rearrangements. Investigating the photochemistry of this compound could unveil pathways to novel isomeric structures.

The general reactivity of the oxazole ring is dictated by the position of the heteroatoms.

| Position | Reactivity Type | Description |

| C2 | Nucleophilic Substitution, Deprotonation | Susceptible to attack by nucleophiles if a good leaving group is present. The C2 proton is the most acidic and can be removed by a strong base. tandfonline.comwikipedia.org |

| C4 | The ethyl group at this position influences the overall electron density and steric environment of the ring. | |

| C5 | Electrophilic Substitution | The preferred site for attack by electrophiles, especially when an electron-donating group is present on the ring. tandfonline.com |

Understanding these intrinsic properties is key to designing experiments aimed at discovering new reactions.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), allow for the prediction of a wide range of molecular properties. irjweb.comworldwidejournals.com These in silico studies can guide synthetic efforts and accelerate the discovery of new applications.

Key areas where computational modeling is making an impact include:

Structural and Spectroscopic Analysis: DFT methods can accurately predict geometric parameters (bond lengths and angles), as well as vibrational frequencies (IR spectra) and NMR chemical shifts, which aids in the structural characterization of new derivatives. irjweb.comnih.gov

Prediction of Reactivity: Calculating the energies of Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the electronic structure and reactivity of the molecule. irjweb.comnih.gov The HOMO-LUMO energy gap is a crucial parameter for determining kinetic stability and chemical reactivity. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR): In drug discovery, QSAR models use computational descriptors to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the rational design of new oxazole derivatives with potentially enhanced therapeutic effects.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Bond lengths, bond angles, HOMO/LUMO energies, MEP |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | UV-Vis absorption wavelengths, electronic transitions |

| QSAR | Design of bioactive derivatives | Prediction of biological activity based on molecular descriptors |

These computational approaches reduce the need for trial-and-error experimentation, making the research and development process more efficient and cost-effective.

Interdisciplinary Research in Novel Material Discovery